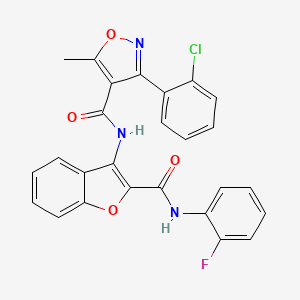

3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide

Description

The compound 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide is a structurally complex carboxamide derivative featuring:

- A 5-methylisoxazole core substituted with a 2-chlorophenyl group at the 3-position.

- A benzofuran-3-yl moiety linked via a carbamoyl group to the isoxazole’s 4-carboxamide nitrogen.

- A 2-fluorophenyl group attached to the benzofuran’s carbamoyl unit.

The presence of electron-withdrawing substituents (Cl, F) may influence electronic properties, solubility, and target binding .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClFN3O4/c1-14-21(22(31-35-14)15-8-2-4-10-17(15)27)25(32)30-23-16-9-3-7-13-20(16)34-24(23)26(33)29-19-12-6-5-11-18(19)28/h2-13H,1H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSKUJGQIJXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide (CAS Number: 887878-44-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 489.9 g/mol. The structure features multiple pharmacophores, including chlorophenyl, fluorophenyl, and isoxazole moieties, which contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

- Mechanism of Action : Compounds similar to benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:

-

Case Studies :

- A study on benzofuroxan derivatives demonstrated high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The most potent derivatives induced apoptosis effectively within 48 hours of treatment .

- Another investigation highlighted the selectivity index of these compounds relative to healthy tissues, suggesting a favorable therapeutic window compared to traditional chemotherapeutics like Doxorubicin .

Antimicrobial Activity

Compounds featuring benzofuran and isoxazole rings have been reported to possess antimicrobial properties:

- Mechanism : The presence of electron-withdrawing groups enhances the antimicrobial activity by stabilizing the interaction with microbial targets.

- Activity Spectrum : These compounds have shown efficacy against various bacterial strains and fungi, although specific data on this compound's antimicrobial activity remains limited .

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Melting Points : Compound 2b (115–117°C) and 2c (similar dimethoxyphenyl analogue) exhibit moderate melting points, likely due to crystalline packing influenced by methoxy groups .

Functional Group Impact on Bioactivity

- Antiviral Activity : Pyrazole-hydrazone derivatives (e.g., 6j in ) with isoxazole moieties show antiviral activity, suggesting that the isoxazole-carboxamide scaffold may be a pharmacophore .

- Fluorophenyl vs. Chlorophenyl : The combination of 2-fluorophenyl (target) and 2-chlorophenyl (common in analogues) may optimize halogen bonding and lipophilicity for target engagement .

Key Findings and Implications

- Substituent Flexibility: The carboxamide nitrogen’s substituent (e.g., benzofuran-fluorophenyl vs.

- Synthetic Robustness : HBTU/DIPEA-mediated coupling is a reliable method for synthesizing such carboxamides, though purification methods vary (e.g., chromatography vs. recrystallization) .

- Unresolved Questions : Biological data for the target compound are absent in the evidence; comparative studies with analogues (e.g., 2b , 39k ) could clarify structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl bromide under acidic conditions to form the benzofuran moiety .

Isoxazole Ring Construction : Reaction of chlorophenyl-substituted β-ketoester with hydroxylamine hydrochloride, followed by methylation .

Carbamoyl Coupling : Activation of the benzofuran carboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with 2-fluoroaniline .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are used to confirm the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and connectivity (e.g., benzofuran protons at δ 6.8–7.5 ppm, isoxazole methyl at δ 2.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 506.0921) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm) and carbamoyl N-H bonds (~3300 cm) .

Q. How is the crystal structure determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is performed using a diffractometer (e.g., Bruker D8 Venture). Data refinement uses SHELXL (via the SHELX suite) for solving phase problems and optimizing atomic coordinates . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the carboxamide intermediate?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of activated carboxylic acid to 2-fluoroaniline to minimize unreacted starting material .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling efficiency .

- Solvent Optimization : Replace DMF with THF to reduce side reactions; monitor via TLC .

- Temperature Control : Maintain reactions at 0–5°C during carbamoyl coupling to prevent racemization .

Q. How to address contradictions in reported biological activity data (e.g., varying IC values)?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds .

- Buffer Conditions : Compare activity in pH 7.4 PBS vs. Tris-HCl, as protonation states affect binding .

- Statistical Validation : Apply ANOVA to assess inter-lab variability; report p-values and confidence intervals .

Q. What computational strategies predict the compound’s molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB), prioritizing ATP-binding pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., via MOE) to identify critical hydrogen-bond acceptors and aromatic features .

Q. How to analyze the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Oxidative Stress : Treat with HO (3% v/v) and monitor oxidation of the benzofuran ring by UV-Vis .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

Data Contradiction Analysis

Q. How to resolve discrepancies in purity assessments (e.g., HPLC vs. H NMR)?

- Methodological Answer :

- HPLC-DAD/MS : Detect UV-absorbing impurities (e.g., byproducts from incomplete coupling) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify residual solvents undetected by HPLC .

- Cross-Validation : Combine both methods; report purity as ≥95% by dual criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.